4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a dimethylphenyl group, a naphthyl group, and an amine group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and an appropriate alkylating agent.
Introduction of the Naphthyl Group: The naphthyl group can be attached through a nucleophilic substitution reaction using naphthylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine
- 4-(3,4-dimethylphenyl)-N-(phenyl)-1,3-thiazol-2-amine
- 4-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)-1,3-thiazol-2-amine
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the dimethylphenyl and naphthyl groups attached to the thiazole ring distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
Molecular Formula |
C21H18N2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H18N2S/c1-14-10-11-17(12-15(14)2)20-13-24-21(23-20)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,1-2H3,(H,22,23) |
InChI Key |
XNDYZFWABMBMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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